molecular formula C10H7NO6 B12872473 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B12872473
M. Wt: 237.17 g/mol
InChI Key: OVPZHRMCDRZVLQ-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid is an organic compound with the molecular formula C10H7NO6. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid can be achieved through the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate. The reaction mixture is heated at 100°C for 2 hours in an oil bath. After cooling to room temperature, the mixture is diluted with methanol and filtered through Celite diatomaceous earth. The filtrate is then concentrated under vacuum to obtain the desired product as a brown solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction, improving yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of carboxylic acid and hydroxy groups allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C10H7NO6/c12-7(10(15)16)8-11-5-3-4(9(13)14)1-2-6(5)17-8/h1-3,7,12H,(H,13,14)(H,15,16)

InChI Key

OVPZHRMCDRZVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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